

Application Notes: The Use of CHIR99021 in Organoid Culture

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Compound of Interest

Compound Name: FZQ-21

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Introduction

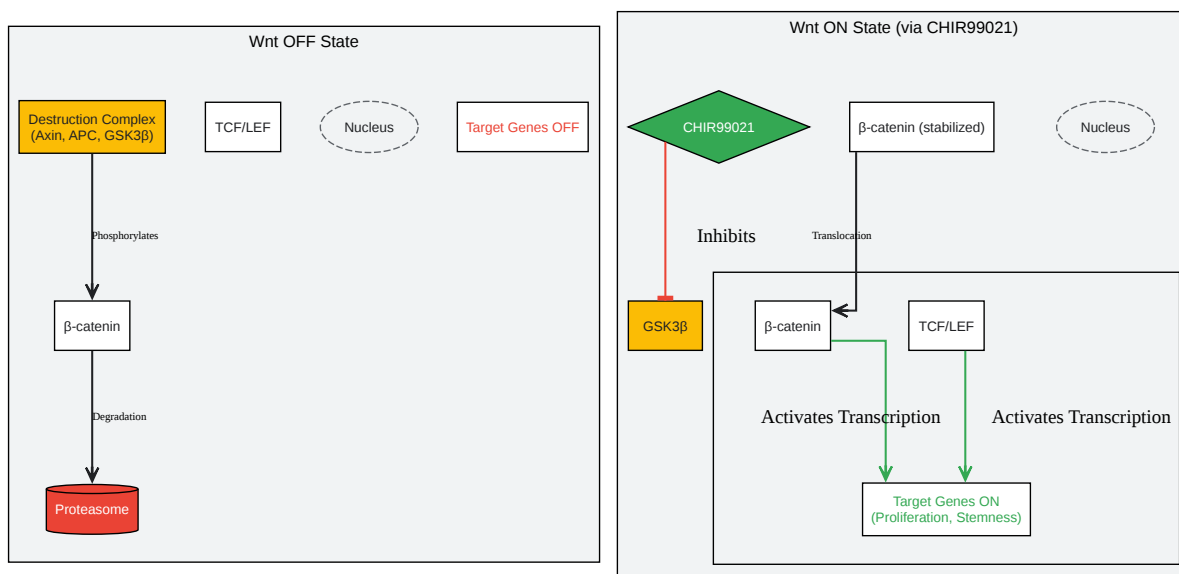
CHIR99021 is a small molecule aminopyrimidine derivative that acts as a highly potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK3), targeting both GSK3 β (IC₅₀ = 6.7 nM) and GSK3 α (IC₅₀ = 10 nM).^{[1][2]} GSK3 is a key component of the "destruction complex" that negatively regulates the canonical Wnt/ β -catenin signaling pathway.^{[2][3]} By inhibiting GSK3, CHIR99021 prevents the degradation of β -catenin, leading to its accumulation, nuclear translocation, and the activation of Wnt target genes.^{[2][3]} This potent activation of the Wnt pathway makes CHIR99021 an indispensable tool in stem cell biology and a cornerstone of many organoid culture protocols.^{[1][4]} It is crucial for maintaining stemness, promoting proliferation of progenitor cells, and directing differentiation in various organoid systems.^{[1][4]}

Mechanism of Action: Wnt/ β -catenin Pathway Activation

The canonical Wnt signaling pathway is fundamental for embryonic development and tissue homeostasis. In the absence of a Wnt ligand, a cytoplasmic "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 α (CK1 α), and GSK3 β phosphorylates β -catenin, targeting it for ubiquitination and proteasomal degradation.^{[2][3][4]} This keeps cytoplasmic β -catenin levels low, and Wnt target genes remain inactive.

CHIR99021 bypasses the need for Wnt ligand-receptor binding by directly inhibiting GSK3 β .^[3] This action prevents the phosphorylation of β -catenin, leading to the disassembly of the destruction complex.^[3] Consequently, stabilized β -catenin accumulates in the cytoplasm and translocates to the nucleus, where it partners with T-cell factor/lymphoid-enhancing factor

(TCF/LEF) transcription factors to activate the expression of target genes essential for proliferation (e.g., c-Myc, Cyclin D1) and stem cell maintenance.[2][3]



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Figure 1. Mechanism of CHIR99021 in the Wnt/β-catenin signaling pathway.

Applications in Organoid Culture

CHIR99021 is a vital component in media formulations for numerous types of organoids, primarily to sustain the progenitor cell populations and drive proliferation.

- **Intestinal Organoids:** In both mouse and human intestinal organoid cultures, CHIR99021 is used to promote the proliferation of Lgr5⁺ intestinal stem cells (ISCs).[5] It is often used in combination with other factors like Noggin and R-spondin to maintain the stem cell niche in vitro.[5][6] Treatment with CHIR99021 increases the number and size of organoids and enhances the self-renewal of stem cells.[5]

- **Cerebral Organoids:** The role of CHIR99021 in cerebral organoids is dose-dependent.[7][8] Low concentrations (e.g., 1 μ M) can increase organoid size by reducing apoptosis and increasing the proliferation of neural progenitor cells.[7][8][9] However, higher concentrations (e.g., 10 μ M) can reduce proliferation and arrest neural differentiation, highlighting the need for careful optimization.[7][8][9] It is also used to guide the regionalization of brain organoids, for example, toward a dorsal forebrain identity.[7][10]
- **Liver Organoids:** For mouse liver organoids, CHIR99021 is part of a small-molecule cocktail that supports the long-term expansion of bipotential progenitors, which can differentiate into both hepatocytes and cholangiocytes.[11]
- **Other Organoids:** Its application extends to the culture of gastric, colonic, and pancreatic organoids, among others, where it consistently serves to activate Wnt signaling to support the expansion of tissue-specific stem and progenitor cells.

Quantitative Data Summary

The optimal concentration of CHIR99021 varies significantly depending on the organoid type, species, and desired outcome (e.g., proliferation vs. differentiation).

Table 1: Recommended Working Concentrations of CHIR99021 for Various Organoid Types

Organoid Type	Species	Concentration (μM)	Notes
Intestinal Spheroids	Human	1	Maximized growth; concentrations >1 μM were suppressive.[12][13]
Intestinal Stem Cells	Mouse	3	Used with valproic acid for homogeneous stem cell culture.[5]
Intestinal Organoids	Human	10	Used to increase the stem-like state of organoids.[14][15]
Cerebral Organoids	Human	1 - 10	Dose-dependent effects: 1 μM increases size, 10 μM reduces size.[7][9][16]
Liver Organoids	Mouse	3	Part of a 3-component cocktail for progenitor expansion.[11]

Table 2: Reported Effects of CHIR99021 on Organoid Characteristics

Organoid Type	Metric	Concentration	Result
Cerebral (Human)	Organoid Size	1 μ M	Increased size compared to control. [9] [16]
Organoid Size	10 μ M	Decreased size compared to control. [9] [16]	
Proliferation (KI67+)	1 μ M	1.5-fold increase compared to control. [7]	
Proliferation (KI67+)	10 μ M	1.6-fold decrease compared to control. [7]	
Apoptosis (c-Cas3)	1 μ M	1.3-fold reduction (not statistically significant). [7]	
Apoptosis (c-Cas3)	10 μ M	3-fold reduction compared to control. [7]	
Intestinal (Human)	Stem Cell Marker (LGR5)	10 μ M	Increased mRNA expression. [15]

Experimental Protocols

The following are generalized protocols for the preparation and use of CHIR99021 in organoid culture. Specific concentrations and media components should be optimized based on the specific organoid type and experimental goals.

Protocol 1: Preparation of CHIR99021 Stock Solution

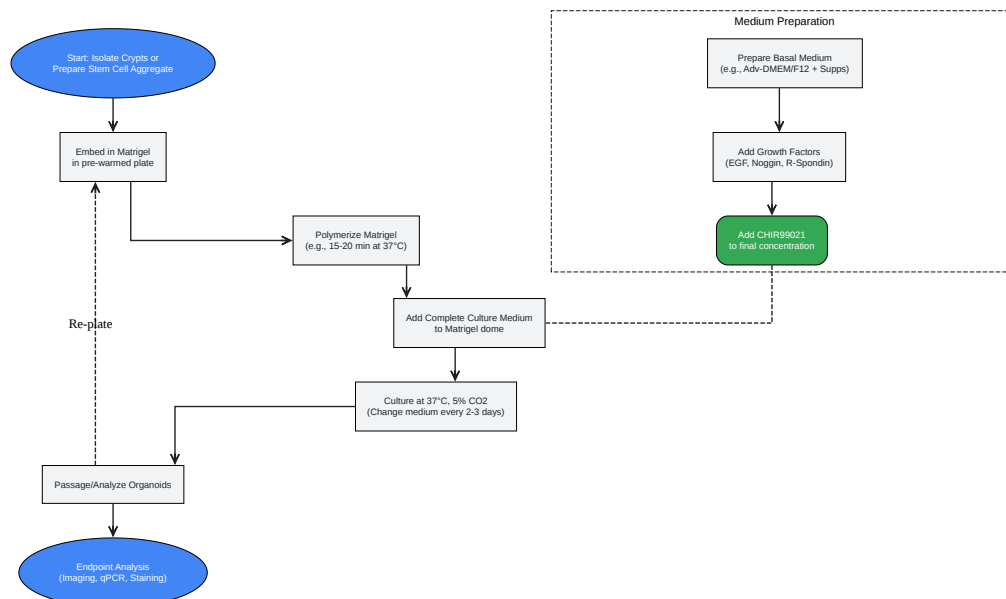
- **Reconstitution:** CHIR99021 is typically supplied as a lyophilized powder.[\[17\]](#) To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the powder in sterile, anhydrous

Dimethyl Sulfoxide (DMSO).[6][17] For example, dissolve 10 mg of CHIR99021 (MW: 465.5 g/mol) in 2.148 mL of DMSO to get a 10 mM stock.

- Aliquoting: Briefly vortex to ensure complete dissolution. Centrifuge the vial to collect the solution at the bottom.
- Storage: Dispense into small-volume, single-use aliquots to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.[17]

Protocol 2: Formulation of Organoid Culture Medium with CHIR99021

- Prepare Basal Medium: Prepare the appropriate basal medium for your organoid type (e.g., Advanced DMEM/F12) supplemented with components such as B-27 supplement, N-2 supplement, GlutaMAX, HEPES, and Penicillin-Streptomycin.[6]
- Add Growth Factors: Add other required growth factors and small molecules to the basal medium (e.g., EGF, Noggin, R-spondin).[6] The exact composition is protocol-dependent.
- Add CHIR99021: Thaw an aliquot of the CHIR99021 stock solution. Just before use, dilute the stock solution into the complete medium to achieve the final desired working concentration (e.g., 1-10 μ M). For example, to make 50 mL of medium with a final concentration of 3 μ M CHIR99021 from a 10 mM stock, add 15 μ L of the stock solution.
- Final Steps: Mix the medium gently by inversion. The complete medium should be sterile-filtered if components were added that were not pre-sterilized. Store the complete medium at 4°C and use within 1-2 weeks, as the activity of small molecules and growth factors can degrade over time.



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Figure 2. General experimental workflow for using CHIR99021 in organoid culture.

Protocol 3: General Organoid Culture and Maintenance

- Seeding: Plate organoids or crypts suspended in a basement membrane matrix (e.g., Matrigel) into a pre-warmed culture plate.[14]
- Polymerization: Allow the matrix to solidify at 37°C for 15-20 minutes.[18]
- Feeding: Gently add the complete culture medium containing CHIR99021 to the well.[18]
- Maintenance: Culture the organoids at 37°C and 5% CO₂. Replace the medium every 2-4 days with fresh, pre-warmed complete medium containing CHIR99021.

- Passaging: Passage the organoids as they grow large, typically every 7-10 days, by mechanically disrupting them and re-plating them in a fresh basement membrane matrix.[18]

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